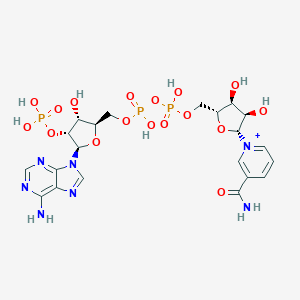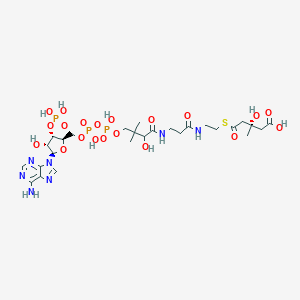
Ácido 2-(m-tolilamino)benzoico
Descripción general
Descripción
N-(3-Methylphenyl)anthranilic acid, also known as N-(3-Methylphenyl)anthranilic acid, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Methylphenyl)anthranilic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Methylphenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methylphenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de Polimorfismo
El ácido 2-(m-tolilamino)benzoico se utiliza en el estudio del polimorfismo en la química del estado sólido. Los investigadores han descubierto múltiples polimorfos de este compuesto, lo cual es significativo porque los diferentes polimorfos pueden tener propiedades y estabilidad variables . Esta investigación es crucial para el desarrollo de productos farmacéuticos, ya que las diferentes formas cristalinas pueden afectar la eficacia y la vida útil del medicamento.
Aplicaciones Médicas
Este compuesto está estructuralmente relacionado con los derivados del ácido fenámico, que tienen una amplia gama de aplicaciones médicas. Se utilizan como fármacos antiinflamatorios no esteroideos (AINE), analgésicos, antirreumáticos y tienen potencial como terapéuticos para enfermedades amiloides, enfermedad de Alzheimer y cáncer . El estudio del ácido 2-(m-tolilamino)benzoico puede conducir al desarrollo de nuevos medicamentos con mayor eficacia y menos efectos secundarios.
Aplicaciones Industriales
En el sector industrial, las propiedades polimórficas del ácido 2-(m-tolilamino)benzoico son de interés para la fabricación de materiales con características térmicas y mecánicas específicas. La capacidad de controlar y predecir la forma polimórfica de un compuesto es valiosa para crear materiales con propiedades deseadas para diversas aplicaciones industriales .
Ciencias Ambientales
El papel del compuesto en las ciencias ambientales está relacionado con su posible uso en la síntesis de materiales ecológicos. Su naturaleza polimórfica permite la creación de materiales que pueden utilizarse en la remediación ambiental o como parte de procesos de fabricación sostenibles .
Química Analítica
En química analítica, el ácido 2-(m-tolilamino)benzoico puede utilizarse como un compuesto de referencia para calibrar instrumentos y desarrollar nuevos métodos analíticos. Sus polimorfos bien caracterizados proporcionan una base para estudiar el comportamiento de compuestos similares en diversas condiciones .
Investigación en Bioquímica
El compuesto también se utiliza en la investigación en bioquímica para estudiar la interacción entre moléculas pequeñas y sistemas biológicos. Su similitud estructural con los derivados del ácido fenámico, que se sabe que interactúan con varias enzimas y receptores, lo convierte en una herramienta valiosa para comprender las vías bioquímicas y diseñar nuevas moléculas bioactivas .
Mecanismo De Acción
Target of Action
Anthranilic acids, a class of compounds to which 2-(m-tolylamino)benzoic acid belongs, have been found to have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, and antitubercular . They have also been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .
Mode of Action
It is known that the substitution of methyl groups on the aromatic rings of fenamic acid derivatives, which include 2-(m-tolylamino)benzoic acid, can affect the polymorphic behavior of these compounds .
Biochemical Pathways
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, indicates that they may interact with various biochemical pathways .
Result of Action
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(m-Tolylamino)benzoic acid. For instance, the thermal properties of each system were investigated by differential scanning calorimetry (DSC) . This suggests that temperature could be a significant environmental factor influencing the action of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Temporal Effects in Laboratory Settings
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Propiedades
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of a methyl group, as seen in N-(3-Methylphenyl)anthranilic acid compared to fenamic acid, potentially influence the compound's solid-state properties and why is this important for pharmaceutical development?
A1: The research paper highlights that introducing methyl groups to fenamic acid significantly affects its polymorphic behavior []. Polymorphism refers to a compound's ability to exist in multiple crystal structures with distinct physical and chemical properties, including melting point, solubility, and stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















